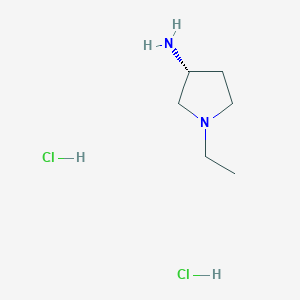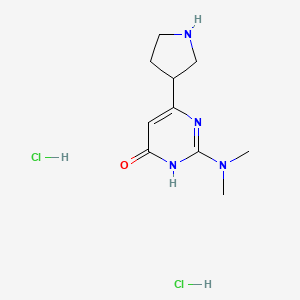![molecular formula C10H17Br B2463056 4-(2-bromoethyl)spiro[2.5]octane CAS No. 2503204-15-5](/img/structure/B2463056.png)
4-(2-bromoethyl)spiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Bromoethyl)spiro[25]octane is a chemical compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which in turn is connected to a spiro[25]octane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of spiro[2.5]octane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination occurs at the ethyl group, resulting in the formation of 8-(2-Bromoethyl)spiro[2.5]octane .
Industrial Production Methods
While specific industrial production methods for 8-(2-Bromoethyl)spiro[2.5]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
8-(2-Bromoethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted spiro[2.5]octane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[2.5]oct-2-ene.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted spiro[2.5]octane derivatives with various functional groups.
Elimination: Spiro[2.5]oct-2-ene.
Oxidation: Carboxylic acids or aldehydes derived from the ethyl group.
科学的研究の応用
8-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds. It serves as an intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
作用機序
The mechanism of action of 8-(2-Bromoethyl)spiro[2.5]octane largely depends on the specific application and the target molecule it interacts with. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with cellular components, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)spiro[2.5]octane: Similar structure but with the bromine atom attached to a different position on the spirocyclic ring.
6-(2-Bromoethyl)spiro[2.5]octane: Another positional isomer with the bromine atom at the 6-position.
Uniqueness
8-(2-Bromoethyl)spiro[25]octane is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes
特性
IUPAC Name |
8-(2-bromoethyl)spiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBIPRCSRQLMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2462977.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)
![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)



![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-](/img/structure/B2462991.png)



